

2-Chloro-3-hydrazinylpyrazine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-hydrazinylpyrazine

Cat. No.: B1583919

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-3-hydrazinylpyrazine** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-Chloro-3-hydrazinylpyrazine**, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will move beyond basic data to discuss the causality behind its synthetic routes, its strategic value in drug design, and the rigorous analytical and safety protocols required for its effective use.

Core Chemical Identity and Significance

2-Chloro-3-hydrazinylpyrazine is a bifunctional pyrazine derivative that has garnered significant interest as a versatile building block in the synthesis of complex nitrogen-containing heterocycles.^[1] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a nucleophilic hydrazinyl moiety and a chloro-substituted aromatic ring amenable to substitution and cross-coupling reactions. This dual functionality allows for sequential and controlled molecular elaboration, making it a valuable precursor for creating libraries of compounds for high-throughput screening.^[1]

The pyrazine ring itself is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs due to its ability to form key hydrogen bonds and participate in various biological interactions.^[2] The incorporation of chloro and hydrazinyl groups onto this core provides chemists with reliable handles for constructing novel molecular architectures, particularly for targeting kinases and other enzymes.^[1]

Identifier	Value	Source(s)
CAS Number	63286-28-2	[3][4]
Molecular Formula	C ₄ H ₅ CIN ₄	[3][4]
Molecular Weight	144.56 g/mol	[3][4]
Common Synonyms	(3-chloropyrazin-2-yl)hydrazine, 3-Chloro-2(H)-pyrazinone hydrazone	[4][5]
InChI Key	PUUGNIKJWZNTBK-UHFFFAOYSA-N	

Physicochemical and Handling Protocols

Proper characterization and handling are foundational to reproducible research. The physical properties of **2-Chloro-3-hydrazinylpyrazine** dictate its storage and handling requirements.

Property	Data	Source(s)
Appearance	Solid	
Melting Point	154-159 °C (Typical); 170-172 °C (Literature)	
Purity	≥95% (Commercially available)	
Solubility	Soluble in polar organic solvents like ethanol and DMF. [1][6]	
Storage	Store under an inert atmosphere, protected from light, in a freezer at -20°C.[3]	

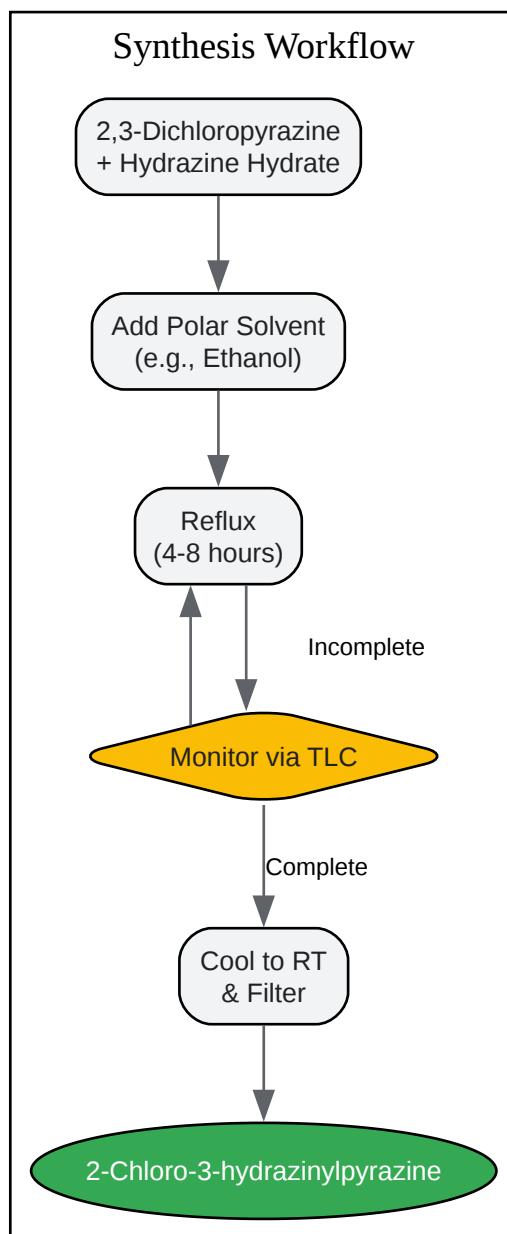
Self-Validating Storage Protocol: The compound's sensitivity necessitates stringent storage conditions to prevent degradation. The primary degradation pathway involves oxidation of the hydrazine group. Storing under an inert gas (e.g., argon or nitrogen) displaces oxygen, while

freezing minimizes kinetic degradation. The dark environment prevents photochemical reactions. Verification of material integrity before use via a quick TLC or melting point check against the certificate of analysis is a mandatory self-validating step.

Synthesis and Mechanistic Insights

The most prevalent and high-yield synthesis of **2-Chloro-3-hydrazinylpyrazine** is achieved through the nucleophilic aromatic substitution of 2,3-dichloropyrazine with hydrazine hydrate.[\[1\]](#) [\[6\]](#)

Expert Insight: The regioselectivity of this reaction is a key consideration. The chlorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effects of the adjacent ring nitrogen. Hydrazine, a potent nucleophile, preferentially attacks this more electrophilic center, displacing the chloride ion.

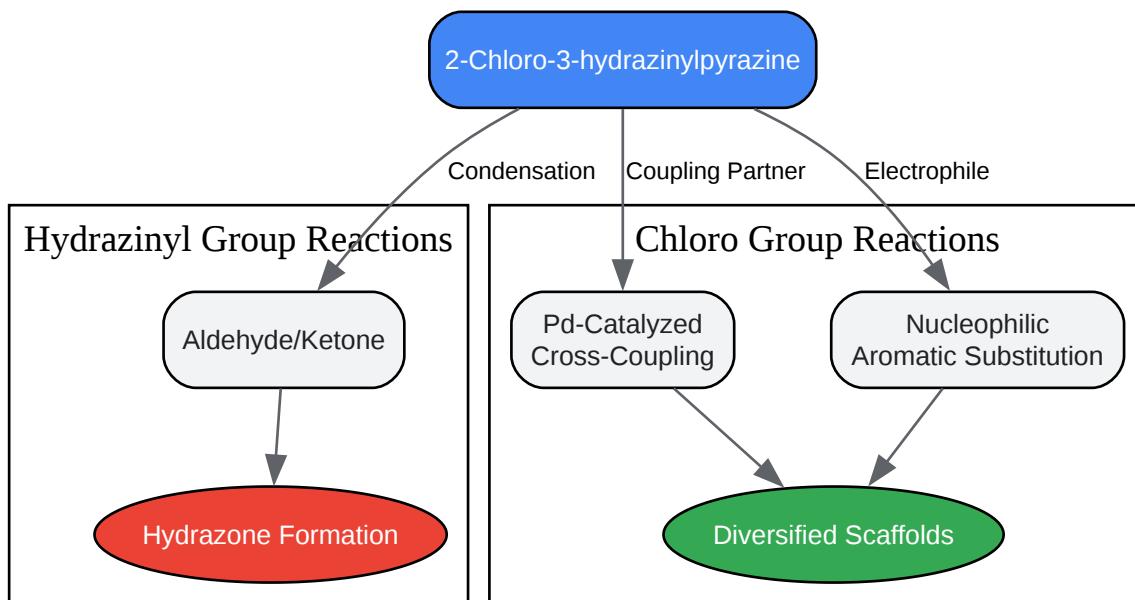

High-Yield Synthesis Protocol:

- Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloropyridine (1.0 eq) and hydrazine hydrate (4.0-6.0 eq).[\[6\]](#)
- Solvent Addition: Add a polar solvent such as ethanol. The mass ratio of hydrazine hydrate to solvent is typically optimized around 1:0.05-0.25.[\[6\]](#)
- Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.[\[6\]](#) Reaction progress should be monitored by Thin Layer Chromatography (TLC).[\[2\]](#)
- Workup: Cool the reaction mixture to room temperature. The product typically precipitates out of solution.
- Purification: Collect the solid product by suction filtration, wash with cold water to remove excess hydrazine and salts, and dry under vacuum to yield the final product with >95% purity.[\[6\]](#)[\[7\]](#)

Causality Behind Choices:

- Excess Hydrazine: Using a molar excess of hydrazine hydrate drives the reaction to completion and minimizes the formation of bis-substituted byproducts.

- Polar Solvent: Solvents like ethanol are chosen because they effectively dissolve the reactants and facilitate the reaction, often leading to yields as high as 99%.[\[1\]](#)
- Reflux: Heating provides the necessary activation energy for the substitution reaction, ensuring a reasonable reaction time. Microwave-assisted protocols can dramatically shorten this time from hours to minutes.[\[1\]](#)


[Click to download full resolution via product page](#)

Caption: High-yield synthesis workflow for **2-Chloro-3-hydrazinylpyrazine**.

Reactivity and Applications in Drug Discovery

The synthetic utility of **2-Chloro-3-hydrazinylpyrazine** stems from its two reactive sites, which can be addressed selectively.

- **Hydrazinyl Group Reactivity:** The primary amine of the hydrazinyl group is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones. This is a common first step in building more complex heterocyclic systems.[1]
- **Chloro Group Reactivity:** The chlorine atom can be displaced via nucleophilic aromatic substitution or, more versatilely, serve as a handle for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[1] This allows for the introduction of a wide array of aryl, alkyl, or amino substituents.

[Click to download full resolution via product page](#)

Caption: Dual reactivity pathways of **2-Chloro-3-hydrazinylpyrazine**.

Case Study: Development of Acetylcholinesterase (AChE) Inhibitors

A compelling application is in the development of treatments for Alzheimer's disease.[\[2\]](#) A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[\[2\]](#)

Researchers have used **2-Chloro-3-hydrazinylpyrazine** as a starting scaffold. By reacting it with various substituted aldehydes, a series of Schiff base derivatives were synthesized.[\[2\]](#) These new molecules were then evaluated for their ability to inhibit AChE. This modular approach allows for the systematic exploration of structure-activity relationships (SAR), where different aldehyde substituents can be tested to optimize binding affinity and inhibitory potency against the target enzyme.[\[2\]](#) One derivative, CHP4, emerged as a potent AChE inhibitor and demonstrated neuroprotective effects, highlighting the scaffold's potential in developing multifunctional anti-AD agents.[\[2\]](#)

Analytical Characterization

Rigorous analytical validation is non-negotiable in research and development. A multi-technique approach is required to confirm the identity, purity, and structure of **2-Chloro-3-hydrazinylpyrazine** and its derivatives.

Analytical Method	Purpose and Expected Outcome
HPLC (High-Performance Liquid Chromatography)	Quantifies purity. A primary peak corresponding to the product should be observed, with purity typically >95%. [6]
LC-MS (Liquid Chromatography-Mass Spectrometry)	Confirms molecular weight. The mass spectrum should show a parent ion peak corresponding to the calculated molecular weight (144.56 m/z for [M]+, 145.56 m/z for [M+H]+). [1]
NMR (Nuclear Magnetic Resonance) Spectroscopy	Elucidates the chemical structure. ^1H and ^{13}C NMR spectra provide information on the number and environment of protons and carbons, confirming the pyrazine ring structure and substituent positions. [2]
FTIR (Fourier-Transform Infrared) Spectroscopy	Identifies functional groups. Characteristic peaks for N-H stretching (hydrazine) and C-Cl stretching should be present. [8]

Safety and Hazard Management

2-Chloro-3-hydrazinylpyrazine is a hazardous substance and must be handled with appropriate precautions.

- Hazard Classification: Acutely toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[\[9\]](#) The signal word is "Danger".
- Handling Precautions:
 - Always work in a well-ventilated chemical fume hood.[\[10\]](#)[\[11\]](#)
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[\[12\]](#)[\[13\]](#)
 - Avoid inhalation of dust and direct contact with skin and eyes.[\[12\]](#)[\[14\]](#)
 - Prevent dust formation during handling.[\[14\]](#)

- First Aid Measures:
 - Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[\[10\]](#)[\[11\]](#)
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek urgent medical attention.[\[10\]](#)[\[11\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[\[11\]](#)[\[12\]](#)
 - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.[\[10\]](#)[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-3-hydrazinylpyridine | Research Chemical [benchchem.com]
- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-hydrazinylpyrazine - Lead Sciences [lead-sciences.com]
- 4. 2-chloro-3-hydrazinylpyrazine - CAS:63286-28-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-Chloro-3-hydrazinylpyrazine - High purity | EN [georganics.sk]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]

- 9. 2-Chloro-6-hydrazinopyridine | C5H6CIN3 | CID 320004 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-Chloro-3-hydrazinylpyrazine CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583919#2-chloro-3-hydrazinylpyrazine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com